molecular formula C8H13BF3KO B13563762 Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide

Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide

Cat. No.: B13563762
M. Wt: 232.09 g/mol
InChI Key: RKQSFEAYVSYWPJ-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions and applications. The unique structure of this compound, featuring a bicyclo[1.1.1]pentane core, makes it an interesting subject for research in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions and decomposition .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted borates, which have significant applications in organic synthesis and catalysis .

Scientific Research Applications

Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming stable complexes with transition metals and other electrophiles. These interactions can modulate the activity of enzymes and other biological molecules, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide lies in its specific functional groups, which provide distinct reactivity patterns and applications. The methoxyethyl group enhances its solubility and stability, making it a versatile reagent in various chemical and biological studies .

Properties

Molecular Formula

C8H13BF3KO

Molecular Weight

232.09 g/mol

IUPAC Name

potassium;trifluoro-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]boranuide

InChI

InChI=1S/C8H13BF3O.K/c1-13-3-2-7-4-8(5-7,6-7)9(10,11)12;/h2-6H2,1H3;/q-1;+1

InChI Key

RKQSFEAYVSYWPJ-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC(C1)(C2)CCOC)(F)(F)F.[K+]

Origin of Product

United States

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